molecular formula C8H6N2O2 B13673519 Furo[2,3-b]pyridine-4-carboxamide

Furo[2,3-b]pyridine-4-carboxamide

Cat. No.: B13673519
M. Wt: 162.15 g/mol
InChI Key: UVYSNFBBBJGCBS-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-4-carboxamide: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-4-carboxamide typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific subunits can be used as starting materials . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available reagents and catalysts is crucial for industrial applications. The one-pot synthesis methods that offer high yields and selectivity are particularly promising for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .

Scientific Research Applications

Furo[2,3-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridine-4-carboxamide involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Furo[2,3-b]pyridine-4-carboxamide stands out due to its strong binding affinities to multiple molecular targets and its versatile synthetic routes. Its derivatives have shown potent anticancer activities with minimal selectivity toward normal cells, making it a promising candidate for further development .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furo[2,3-b]pyridine-4-carboxamide

InChI

InChI=1S/C8H6N2O2/c9-7(11)5-1-3-10-8-6(5)2-4-12-8/h1-4H,(H2,9,11)

InChI Key

UVYSNFBBBJGCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)N)C=CO2

Origin of Product

United States

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